molecular formula C5H3F3O2 B042769 4,4,4-Trifluoro-2-butynoic acid methyl ester CAS No. 70577-95-6

4,4,4-Trifluoro-2-butynoic acid methyl ester

Cat. No. B042769
CAS RN: 70577-95-6
M. Wt: 152.07 g/mol
InChI Key: QRIDXWUOPRURFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the reaction of fluorinated ketones or esters with other reagents. For example, the synthesis of fluorinated analogs can be achieved through reactions involving pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to complex fluorinated esters with potential similarities in reactivity and synthesis pathways to "4,4,4-Trifluoro-2-butynoic acid methyl ester" (Pimenova et al., 2003).

Molecular Structure Analysis

Molecular structure analyses often involve examining the interactions and conformations within a molecule. For instance, the study of trifluoromethylated analogs reveals insights into the intramolecular interactions that can influence the molecule's stability and reactivity, which could be relevant for understanding the structure of "4,4,4-Trifluoro-2-butynoic acid methyl ester" (Sukach et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds can be complex, given the unique reactivity of fluorine atoms. Studies on the reactivity of fluorinated esters, such as the reactions of trifluoropyruvic acid methyl ester, offer valuable insights into the types of chemical transformations "4,4,4-Trifluoro-2-butynoic acid methyl ester" might undergo, including cycloadditions and nucleophilic substitutions (Osipov et al., 1988).

Scientific Research Applications

Chromatographic Analysis

  • Gas-Liquid Chromatography of Bile Acids : Trifluoroacetyl derivatives, similar in functional group reactivity to "4,4,4-Trifluoro-2-butynoic acid methyl ester," are utilized in gas-liquid chromatography (GLC) for the separation, identification, and quantification of bile acid methyl esters. This application illustrates the compound's utility in enhancing the analytical capabilities of GLC, particularly in resolving conformational isomers and achieving high-yield recovery from biological samples (Kuksis, 1965).

Polymer and Biopolymer Modification

  • Xylan Derivatives and Applications : Chemical modification of xylan into biopolymer ethers and esters showcases the transformative potential of esterification reactions, similar to those involving "4,4,4-Trifluoro-2-butynoic acid methyl ester." These modifications yield materials with unique properties suitable for drug delivery and as additives in various industrial applications, highlighting the role of ester-functionalized compounds in developing new materials (Petzold-Welcke et al., 2014).

Renewable Energy and Environmental Applications

  • Biodiesel Combustion and Kinetic Modeling : Research into biodiesel, comprising fatty acid methyl esters, underscores the importance of understanding the combustion characteristics of ester compounds. Kinetic modeling of biodiesel surrogates, such as methyl esters, aids in the development of cleaner combustion technologies. This research area may benefit from insights into the combustion behavior of "4,4,4-Trifluoro-2-butynoic acid methyl ester" and its derivatives (Lai et al., 2011).

Chemical Synthesis and Organic Chemistry

  • Organic Synthesis Using Comins’ Reagent : The use of Comins' reagent in organic synthesis, particularly for stereoselective conversion and selective oxidation, illustrates the potential utility of "4,4,4-Trifluoro-2-butynoic acid methyl ester" in similar synthetic pathways. The ability to achieve regioselectivity and high selectivity in oxidation reactions underlines the importance of such compounds in advancing organic synthesis methodologies (Devi Priya et al., 2021).

Safety And Hazards

4,4,4-Trifluoro-2-butynoic Acid Methyl Ester is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3O2/c1-10-4(9)2-3-5(6,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIDXWUOPRURFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-butynoic acid methyl ester

CAS RN

70577-95-6
Record name methyl 4,4,4-trifluorobut-2-ynoate
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